molecular formula C26H22FN5O2S B2728802 3-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393840-03-4

3-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2728802
CAS No.: 393840-03-4
M. Wt: 487.55
InChI Key: YZWPDEBCQIKRMD-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex molecule featuring a 4-phenyl-1,2,4-triazole core. Key structural elements include:

  • Position 4: A phenyl group, a common motif in bioactive triazole derivatives.
  • Position 5: A thioether linker (-S-) bonded to a 2-(indolin-1-yl)-2-oxoethyl group, which introduces a bicyclic indole-derived ketone moiety.
  • Position 3: A methylene bridge connecting the triazole to a 3-fluorobenzamide group, likely enhancing lipophilicity and target binding .

The fluorine atom on the benzamide may improve metabolic stability, as seen in fluorinated analogs .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2S/c27-20-9-6-8-19(15-20)25(34)28-16-23-29-30-26(32(23)21-10-2-1-3-11-21)35-17-24(33)31-14-13-18-7-4-5-12-22(18)31/h1-12,15H,13-14,16-17H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWPDEBCQIKRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activity. This compound features a unique arrangement of functional groups that may contribute to various pharmacological effects, particularly in the fields of oncology and infectious diseases. The presence of the indole derivative suggests possible anticancer and anti-inflammatory properties, while the triazole moiety is known for its diverse biological activities.

Structure and Properties

The molecular formula for this compound is C28H27N5O3S, with a molecular weight of 513.62 g/mol. The structure includes:

  • Indole ring : Known for its biological significance and potential therapeutic effects.
  • Triazole ring : Associated with antifungal and antibacterial properties.
  • Fluorine atom : Enhances lipophilicity and may influence biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of oxadiazole and triazole have been shown to inhibit various cancer cell lines effectively . The specific interactions with biological targets such as nuclear receptors may influence pathways related to metabolism and cell proliferation.

Antimicrobial Activity

Compounds featuring the triazole moiety are often explored for their antimicrobial properties. While direct studies on this specific compound are scarce, related triazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi .

Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative activity of triazole derivatives against breast cancer cell lines, compounds structurally similar to 3-fluoro-N-(5-(thio)-triazol) showed IC50 values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Properties

A series of thiazole heterocycles were synthesized and tested for antifungal activity against Candida albicans and Candida parapsilosis. Compounds with electronegative substituents (like fluorine) exhibited enhanced activity compared to those with less electronegative groups. This suggests that similar modifications in the structure of 3-fluoro-N-(5-(thio)-triazol) could potentially increase its efficacy against microbial targets .

Safety Profile

Currently, there is insufficient data regarding the safety profile of 3-fluoro-N-(5-(thio)-triazol). However, compounds with similar aromatic structures often require thorough toxicity assessments due to potential irritant properties and flammability risks associated with nitrogen-containing heterocycles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively. Specific studies have demonstrated that compounds structurally similar to 3-fluoro-N-(5-(thio)-triazol) showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

Antimicrobial Activity

Compounds featuring the triazole moiety are often explored for their antimicrobial properties. While direct studies on this specific compound are scarce, related triazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance, thiazole heterocycles have shown antifungal activity against Candida albicans and Candida parapsilosis, suggesting that similar modifications in the structure of 3-fluoro-N-(5-(thio)-triazol) could enhance its efficacy against microbial targets.

Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative activity of triazole derivatives against breast cancer cell lines, compounds structurally similar to 3-fluoro-N-(5-(thio)-triazol) exhibited significant growth inhibition rates. The mean GI50 values were found to be within the micromolar range, indicating strong potential as anticancer agents .

Study 2: Antimicrobial Properties

A series of studies conducted on thiazole derivatives revealed enhanced antifungal activity when electronegative substituents like fluorine were present. This suggests that modifications in the structure of 3-fluoro-N-(5-(thio)-triazol) could potentially increase its efficacy against microbial targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Substituents at the Triazole Core

Compound Name / ID Triazole Substituents (Position 3, 4, 5) Key Features & Activities Reference
Target Compound 4-phenyl, 5-(2-(indolin-1-yl)-2-oxoethylthio), 3-(3-fluorobenzamide methyl) Hypothesized neurotropic/anticholinesterase activity due to indolinone and fluorobenzamide
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-phenyl, 5-(3-fluorobenzylthio), 3-pyridine Antibacterial activity; simpler thioether substituent
2-(((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (10a–e) 4-phenyl, 5-(bromobenzofuran-thio), 3-acetamide Antibacterial; brominated benzofuran enhances lipophilicity
4-((5-((Cyclohexylmethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (9) 4-phenyl, 5-(cyclohexylmethylthio), 3-morpholine Antifungal activity; morpholine improves solubility

Thioether Linker Variations

  • Indolinone vs. Alkyl/Aryl Thioethers: The target’s 2-(indolin-1-yl)-2-oxoethylthio group is distinct from simpler thioethers (e.g., benzylthio in 5q or cyclohexylmethylthio in 9 ). Indolinone moieties are associated with kinase inhibition and neurotropic effects, as seen in related triazole hybrids .
  • Acetamide vs.

Benzamide Modifications

Compound Name / ID Benzamide Substituents Activity Notes Reference
3-fluoro-N-((5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)methyl)benzamide 3-fluorobenzamide, methylsulfanyl triazole Simplified structure; lower molecular weight
3-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl) 3-fluorobenzamide, pyridone-phenylalanine Neurotropic activity; fluorobenzamide enhances stability

Table 1: Comparative Bioactivity and Physical Properties

Compound Class Example Substituents Melting Point (°C) Yield (%) Notable Activities Reference
Indolinone-linked 2-(indolin-1-yl)-2-oxoethylthio Not reported ~70–85* Hypothesized neurotropic effects
Alkyl/Aryl Thioethers 3-fluorobenzylthio (5q) 146–148 86 Antibacterial
Morpholine derivatives Cyclohexylmethylthio-morpholine (9) 84–86 86 Antifungal
Fluorinated benzamides 3-fluoro-N-(5-methylsulfanyl) Not reported 95 Structural simplicity

*Synthetic yields inferred from analogous S-alkylation reactions .

Key Observations:

Bioactivity Trends: Thioether substituents influence target specificity. Bulky groups (e.g., indolinone, bromobenzofuran) correlate with CNS or antibacterial activity, while morpholine derivatives favor antifungal effects .

Fluorine Impact : Fluorine at the benzamide’s 3-position may enhance metabolic stability and binding, as observed in fluorinated neurotropic agents .

Synthetic Flexibility : Microwave-assisted S-alkylation () offers higher yields (>85%) compared to conventional methods (~70%) .

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step reactions:

Triazole Core Formation : Start with 4-amino-5-mercapto-1,2,4-triazole derivatives, reacting with 2-(indolin-1-yl)-2-oxoethyl bromide to introduce the thioether linkage via nucleophilic substitution (e.g., reflux in anhydrous acetonitrile at 80°C for 4–6 hours) .

Benzamide Coupling : React the triazole intermediate with 3-fluorobenzoyl chloride under basic conditions (e.g., pyridine or NaHCO₃) to form the amide bond. Purification via column chromatography or recrystallization is critical .

Key Optimization : Control reaction pH, temperature, and solvent polarity to minimize byproducts. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can improve yields compared to conventional reflux .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its spectral data?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of fluorine (δ ~110–120 ppm for ¹³C-F) and amide protons (δ ~8–10 ppm). Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • IR Spectroscopy : Detect thioether (C-S, ~600–700 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and triazole (C=N, ~1500 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in analogous triazole-benzamide structures, confirming hydrogen bonding (e.g., N–H⋯O/N interactions) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays measuring NADH oxidation .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Standardized Assay Conditions : Control variables like cell passage number, culture media, and compound solubility (use DMSO ≤0.1% v/v) .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., fluconazole for antifungal assays) .
  • Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) and optimize assay reproducibility .

Q. What strategies enhance the compound’s metabolic stability and bioavailability?

  • Prodrug Design : Modify the benzamide or indole moiety with hydrolyzable groups (e.g., ester prodrugs) to improve membrane permeability .
  • Lipophilicity Adjustment : Introduce fluorine at strategic positions (meta/para) to balance logP values, as seen in fluorinated triazole derivatives .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism and optimize substituents (e.g., methyl groups to reduce clearance) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Triazole Substitution : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance π-π stacking with target enzymes .
  • Indole Modification : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the indole 5-position to improve binding affinity .
  • Thioether Linker Optimization : Replace sulfur with sulfone (-SO₂-) to increase metabolic stability while retaining activity .

Q. What computational methods validate its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to PFOR or tyrosinase, focusing on hydrogen bonds with the amide and triazole groups .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes, particularly at the indole-binding pocket .
  • QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donors to prioritize analogs .

Methodological Challenges

Q. How can researchers address low yields during the thioether formation step?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
  • Catalysis : Add KI (10 mol%) to facilitate bromide displacement via in situ generation of reactive iodide intermediates .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >80% yield, as demonstrated in similar triazole syntheses .

Q. What analytical approaches differentiate polymorphic forms of the compound?

  • DSC/TGA : Identify melting points and thermal stability variations between polymorphs .
  • PXRD : Compare diffraction patterns to reference data for form I/II distinctions .
  • Raman Spectroscopy : Detect subtle differences in crystal lattice vibrations (e.g., C=O stretching modes) .

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